molecular formula C27H30O16 B12295569 5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

Cat. No.: B12295569
M. Wt: 610.5 g/mol
InChI Key: UZFVFMDEGBUPFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside typically involves the extraction from natural sources such as Pueraria lobata The extraction process includes solvent extraction followed by chromatographic techniques to isolate the pure compound

Industrial Production Methods

Industrial production of this compound is primarily based on large-scale extraction from Pueraria lobata. The process involves harvesting the plant material, drying, and then using solvents like ethanol or methanol for extraction. The extract is then subjected to various purification steps, including column chromatography, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Various substitution reactions can occur, particularly involving the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinones, while reduction can produce reduced isoflavonoid derivatives. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and neuroprotective activities.

    Industry: It is used in the development of natural health products and supplements.

Mechanism of Action

The mechanism of action of 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    Genistein: Another isoflavonoid with similar antioxidant and anti-inflammatory properties.

    Daidzein: Known for its estrogenic activity and potential health benefits.

    Biochanin A: An isoflavonoid with anti-cancer and anti-inflammatory effects.

Uniqueness

5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside is unique due to its specific glycoside structure, which may enhance its solubility and bioavailability compared to other isoflavonoids. Its distinct combination of hydroxyl groups also contributes to its unique biological activities .

Properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-6-14-18(32)21(35)23(37)26(41-14)40-13-5-12-16(17(31)11(8-39-12)9-1-3-10(30)4-2-9)20(34)25(13)43-27-24(38)22(36)19(33)15(7-29)42-27/h1-5,8,14-15,18-19,21-24,26-30,32-38H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFVFMDEGBUPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=C(C(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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